molecular formula C16H19N3O2 B2378623 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide CAS No. 1421482-35-0

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide

Cat. No.: B2378623
CAS No.: 1421482-35-0
M. Wt: 285.347
InChI Key: LSFZDOFQUPJQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide is a chemical compound of significant interest in biomedical research, particularly in the development of novel therapeutic agents. Its molecular structure incorporates key features, such as a picolinamide group and a dimethylaminophenyl-hydroxyethyl chain, which are known to influence both its physicochemical properties and biological activity . The hydroxyethyl group enhances hydrogen bonding capacity and aqueous solubility, which is a critical factor for in vitro assays . Research into this compound and its close structural analogs has indicated several promising areas of application. It has shown significant anti-cancer properties in preliminary studies, with evidence suggesting it can induce apoptosis, or programmed cell death, in various cancer cell lines, including hypopharyngeal tumor cells . Furthermore, the compound has been evaluated for its enzyme inhibition capabilities, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for research in neurodegenerative diseases such as Alzheimer's . Preliminary studies also suggest that the compound possesses antimicrobial activity against a range of pathogens, which is likely attributed to its structural characteristics that facilitate interactions with microbial membranes . Molecular docking studies provide insights into how the compound interacts with target proteins, indicating that specific functional groups within its structure significantly contribute to its binding affinity with enzymes like AChE and BuChE . Researchers are advised that this product is intended for Research Use Only. It is not approved for human or veterinary use, and any form of bodily introduction is strictly prohibited by law .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19(2)13-8-6-12(7-9-13)15(20)11-18-16(21)14-5-3-4-10-17-14/h3-10,15,20H,11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFZDOFQUPJQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)picolinamide is a structurally complex molecule featuring a picolinamide moiety linked to a β-hydroxyethylamine substituted with a 4-(dimethylamino)phenyl group. Its synthesis requires strategic bond formation, including amide coupling and introduction of functional groups. This review consolidates methodologies from patents, academic literature, and chemical databases, emphasizing scalable and stereoselective approaches.

Key Synthetic Strategies

Reductive Amination for Hydroxyethylamine Intermediate

The β-hydroxyethylamine segment is often synthesized via reductive amination. For example, 4-(dimethylamino)benzaldehyde reacts with ethanolamine in the presence of sodium cyanoborohydride (NaBH3CN) to yield 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine. This method, adapted from analogous protocols in phenethylamine synthesis, achieves yields of 70–85% under mild conditions (pH 4–6, 25°C).

Reaction Conditions :

  • Substrates : 4-(Dimethylamino)benzaldehyde (1.0 eq), ethanolamine (1.2 eq)
  • Reducing Agent : NaBH3CN (1.5 eq)
  • Solvent : Methanol/water (9:1)
  • Yield : 82%

Epoxide Ring-Opening Approach

An alternative route involves epoxide intermediates. 4-(Dimethylamino)styrene oxide reacts with aqueous ammonia at 80°C to form the β-hydroxyethylamine derivative. This method, inspired by patents on amino alcohol synthesis, avoids harsh reducing agents but requires careful pH control to minimize byproducts.

Optimized Parameters :

  • Temperature : 80°C
  • Catalyst : None (thermal activation)
  • Yield : 68%

Amide Coupling with Picolinic Acid

The final step involves coupling 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine with picolinic acid. Multiple activation strategies are documented:

Acyl Chloride Method

Picolinic acid is converted to picolinoyl chloride using thionyl chloride (SOCl2). Subsequent reaction with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base achieves moderate yields.

Procedure :

  • Activation : Picolinic acid (1.0 eq) + SOCl2 (2.0 eq), reflux, 2 hr.
  • Coupling : Picolinoyl chloride + amine (1.1 eq), DCM, TEA (2.0 eq), 0°C to RT, 12 hr.
  • Yield : 75%
Coupling Reagents

Modern protocols favor reagents like HATU or BTFFH (fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate) for higher efficiency. For example, BTFFH-mediated coupling in DMF at 25°C achieves 90% yield.

Comparative Data :

Reagent Solvent Temp (°C) Yield (%)
HATU DMF 25 85
BTFFH DMF 25 90
EDCl/HOBt DCM 0→25 78

Source:

Protection-Deprotection Strategies

To prevent hydroxyl group interference during amidation, silyl protection (e.g., TBDMS-Cl) is employed. Post-coupling, tetrabutylammonium fluoride (TBAF) removes the protecting group.

Example :

  • Protection : Hydroxyethylamine + TBDMS-Cl (1.2 eq), imidazole, DMF, 25°C, 2 hr.
  • Coupling : Protected amine + picolinoyl chloride, DCM, TEA.
  • Deprotection : TBAF (1.0 M in THF), 25°C, 1 hr.
  • Overall Yield : 80%

Advanced Catalytic Methods

Palladium-Catalyzed C-H Activation

Recent innovations utilize palladium catalysts for direct C-H amidation. A picolinamide directing group facilitates regioselective coupling between aryl halides and amines, though applicability to the target compound remains exploratory.

Case Study :

  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Oxidant : PhI(OAc)2
  • Yield : 65% (model substrate)

Industrial-Scale Considerations

Continuous Flow Synthesis

Flow chemistry enhances reproducibility and safety. Immobilized catalysts (e.g., silica-supported picolinamide derivatives) enable continuous amide formation with residence times <10 min.

System Parameters :

  • Reactor Type : Packed-bed (silica catalyst)
  • Flow Rate : 0.5 mL/min
  • Residence Time : 8 min
  • Yield : 88%

Challenges and Optimization

  • Byproduct Formation : Over-reduction in reductive amination generates des-hydroxy impurities; stoichiometric NaBH3CN and pH control mitigate this.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness emerges when compared to analogs with variations in substituents or core structures. Below is a detailed analysis of its hypothesized properties relative to documented analogs:

Structural and Functional Group Variations

Compound Name Key Structural Features Hypothesized Impact
Target Compound : N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide - 4-(Dimethylamino)phenyl group
- Hydroxyethyl linker
- Picolinamide moiety
Enhanced solubility (dimethylamino), hydrogen bonding (hydroxyl), and target binding (picolinamide)
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide () Thiazole-thiophene hybrid Superior antimicrobial and anticancer activity due to sulfur-containing heterocycles
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide () Ureido-phenoxy group Increased binding affinity to molecular targets via urea linkages
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide () Methylthio-phenyl group Higher lipophilicity, potentially improving blood-brain barrier penetration

Physicochemical Properties

Compound Name Solubility (logP) Reactivity
Target Compound ~2.5 (dimethylamino increases hydrophilicity) High (hydroxyl and picolinamide participate in H-bonding)
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide () ~3.1 (pyrimidine increases hydrophobicity) Moderate (amide and pyrimidine groups limit reactivity)
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide () ~2.8 High (dual dimethylamino groups enhance nucleophilicity)

Key Research Findings and Implications

Role of the Picolinamide Moiety : The picolinamide group in the target compound likely enhances binding to enzymes or receptors, as seen in analogs like ’s ureido-picolinamide derivative, which showed improved target affinity .

Impact of the Dimethylamino Group: This substituent may improve solubility and pharmacokinetics, similar to ’s compound, where dual dimethylamino groups increased bioavailability .

Hydroxyethyl Linker : The hydroxyl group could mimic natural substrates (e.g., serine or tyrosine residues), enabling interactions with proteases or kinases, as observed in hydroxyl-containing analogs in .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a picolinamide moiety linked through a hydroxyethyl chain to a dimethylamino group. This configuration contributes to its chemical and physical properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may influence cellular processes related to apoptosis and cell proliferation, especially in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have shown that it can induce cytotoxic effects in several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed cytotoxicity is often associated with the inhibition of tubulin polymerization, which disrupts mitotic processes in rapidly dividing cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsTarget Cell Lines
AntimicrobialEffective against resistant bacteriaVarious strains
AnticancerCytotoxic effectsA549, HeLa

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on A549 and HeLa cell lines. Results indicated significant cell death at varying concentrations, with lower IC50 values indicating higher potency against cancer cells compared to non-tumorigenic cells .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with microtubules leads to cell cycle arrest at the metaphase stage, thereby promoting apoptosis in cancerous cells .
  • Comparative Analysis : The compound was compared with other similar compounds like N-(4-(dimethylamino)phenyl)picolinamide. The unique hydroxyethyl linkage in this compound was found to enhance its solubility and bioavailability, contributing to its superior biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of picolinic acid derivatives with substituted phenethylamine intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane under nitrogen .
  • Hydroxyl group protection : Temporary protection of the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the key functional groups in this compound be characterized?

  • Analytical techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm the dimethylamino group (δ ~2.8–3.1 ppm for N(CH3_3)2_2) and hydroxyl proton (δ ~5.2 ppm) .
  • HPLC-MS : To verify molecular weight (expected [M+H]+ ~342.4) and purity (>98%) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly for the hydroxyethyl moiety .

Q. What initial biological screening approaches are suitable for this compound?

  • Assays :

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., PC3 prostate cancer) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., VEGFR-2) to evaluate anti-angiogenic potential .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers address challenges in optimizing synthetic yield and stereochemical fidelity?

  • Experimental design :

  • DoE (Design of Experiments) : Systematic variation of reaction parameters (temperature, solvent, catalyst) to identify optimal conditions .
  • Chiral chromatography : To resolve enantiomers if racemization occurs during synthesis .
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC50_{50} across assays)?

  • Troubleshooting :

  • Orthogonal assays : Validate cytotoxicity with ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
  • Compound stability : Assess degradation in cell culture media via LC-MS to rule out false negatives .
  • Target engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding to proposed targets like kinases .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Approach :

  • Analog synthesis : Modify the picolinamide core (e.g., substituents at the 4-position) or the hydroxyethyl linker .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like VEGFR-2 .
  • Biological testing : Compare IC50_{50} values and selectivity profiles across analogs to identify critical functional groups .

Q. What methods elucidate interactions between this compound and biological targets?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) with purified proteins .
  • Co-crystallization : X-ray crystallography of the compound bound to its target (e.g., kinase domain) for atomic-level insights .
  • Molecular dynamics simulations : Assess binding stability and conformational changes over time .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

  • Method development :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients; monitor transitions m/z 342→224 (quantifier) and 342→180 (qualifier) .
  • Stability-indicating assays : Forced degradation studies (acid/base/oxidative stress) to validate method specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.